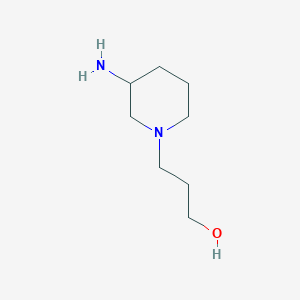

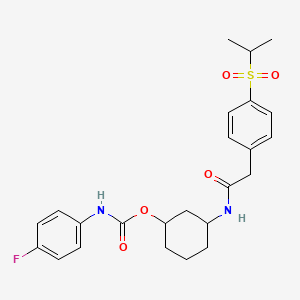

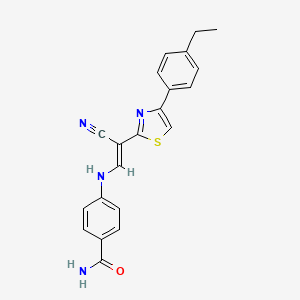

![molecular formula C15H12N2O2 B2500562 Acide 1-méthyl-5-phényl-1H-pyrrolo[3,2-b]pyridine-3-carboxylique CAS No. 2106988-56-9](/img/structure/B2500562.png)

Acide 1-méthyl-5-phényl-1H-pyrrolo[3,2-b]pyridine-3-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid" is a derivative of pyrrolopyridine with a carboxylic acid functional group. It is structurally related to various compounds that have been synthesized and studied for their potential biological activities, including antiviral, antimicrobial, antiinflammatory, and analgesic properties. The presence of the carboxylic acid group is a common feature in these compounds, which may contribute to their ability to form hydrogen bonds and thus influence their biological activity and solid-state packing .

Synthesis Analysis

The synthesis of related pyrrolopyridine derivatives often involves cyclization reactions, fusion with anilines or aminopicolines, and hydrolysis of esters to yield the corresponding carboxylic acids. For example, the synthesis of 4-(phenylamino)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid derivatives was achieved through such methods, with high yields reported for the final carboxylic acid products . Similarly, the synthesis of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives involved a 1,3-dipolar cycloaddition reaction followed by cyclization . These synthetic routes highlight the versatility and efficiency of methods used to create complex pyrrolopyridine structures.

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives can be characterized by various spectroscopic techniques and crystallographic studies. For instance, the crystal and molecular structures of chiral and racemic forms of a related compound were determined, revealing the presence of infinite chains of molecules in the solid state . The stereochemistry of these compounds can significantly influence their physical properties and biological activities.

Chemical Reactions Analysis

Pyrrolopyridine derivatives can undergo various chemical reactions, including transamination and functionalization. The reaction of enaminones derived from pyrrolopyridine with difunctional bases can lead to a mixture of tautomeric Schiff bases and enaminones, some of which can undergo transamination . Additionally, the functionalization reactions of pyrazole derivatives with aminopyridine have been studied, providing insights into the reactivity of the pyrrolopyridine core .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolopyridine derivatives, such as acid dissociation constants, spectroscopic properties, and quantum mechanical parameters, have been investigated. For example, the acid dissociation constants of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives were determined, and their antimicrobial activity was evaluated . The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were studied using various techniques, and quantum chemical methods were used to simulate other properties like molecular electrostatic potential and polarizability . These studies provide a comprehensive understanding of the behavior of pyrrolopyridine derivatives in different environments.

Applications De Recherche Scientifique

- Application: Des dérivés de l'acide 1-méthyl-5-phényl-1H-pyrrolo[3,2-b]pyridine-3-carboxylique ont été synthétisés et évalués comme puissants inhibiteurs du FGFR. Le composé 4h, par exemple, a montré une activité inhibitrice significative du FGFR contre FGFR1, 2 et 3. Il a inhibé la prolifération des cellules cancéreuses du sein, induit l'apoptose et supprimé la migration et l'invasion .

- Application: Des études de simulation moléculaire ont révélé que le composé 13 s'intègre bien dans le site actif de LmPTR1 (une cible médicamenteuse potentielle pour les maladies parasitaires), ce qui suggère son potentiel en tant qu'agent antileishmanien .

- Application: Ces composés peuvent trouver une application dans la prévention et le traitement des troubles liés à une glycémie élevée, tels que le diabète de type 1, le diabète lié à l'obésité et les maladies cardiovasculaires .

Inhibition du FGFR pour la thérapie du cancer

Activité antiparasitaire

Régulation de la glycémie

Méthodologie de synthèse et chimie médicinale

En résumé, l'this compound et ses dérivés sont prometteurs dans divers domaines scientifiques, de la thérapie anticancéreuse aux applications antiparasitaires. Les chercheurs continuent d'explorer son potentiel, et des recherches supplémentaires pourraient révéler d'autres applications passionnantes. 🌟

Mécanisme D'action

Target of Action

The primary targets of 1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis .

Mode of Action

This compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, leading to the activation of downstream signaling . The compound’s interaction with FGFRs inhibits this process, thereby reducing the activation of these downstream signaling pathways .

Biochemical Pathways

The compound affects the FGFR signaling pathway, which includes the RAS–MEK–ERK, PLCg, and PI3K–Akt pathways . These pathways regulate various cellular processes, and their abnormal activation due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, including good absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

In vitro studies have shown that this compound can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-Methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid has been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . It interacts with these enzymes, inhibiting their activity and thus playing a significant role in biochemical reactions .

Cellular Effects

In vitro studies have shown that 1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibits the migration and invasion of these cells .

Molecular Mechanism

The molecular mechanism of action of 1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves forming two hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region . This interaction inhibits the activity of FGFR, thereby affecting downstream signaling pathways .

Propriétés

IUPAC Name |

1-methyl-5-phenylpyrrolo[3,2-b]pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-17-9-11(15(18)19)14-13(17)8-7-12(16-14)10-5-3-2-4-6-10/h2-9H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YADDXDHBEBZVQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=C1C=CC(=N2)C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2106988-56-9 |

Source

|

| Record name | 1-methyl-5-phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

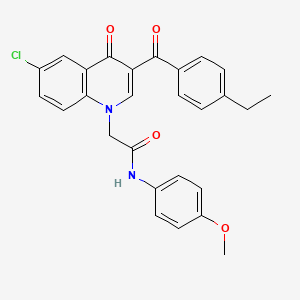

![Phenylmethyl 2-[8-(5-chloro-2-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydro imidazolidino[1,2-h]purin-3-yl]acetate](/img/no-structure.png)

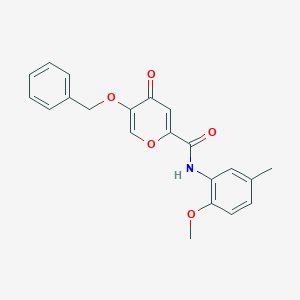

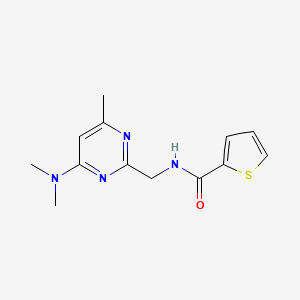

![N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2500495.png)

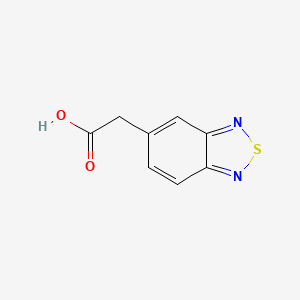

![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2500497.png)

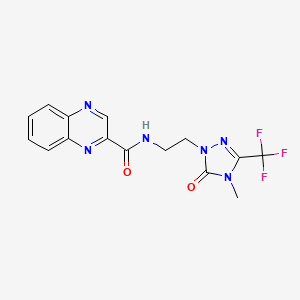

![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2500499.png)